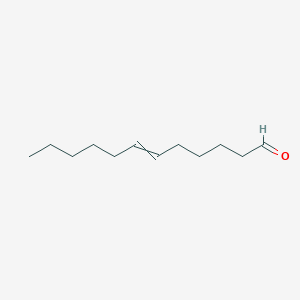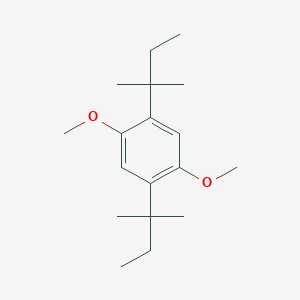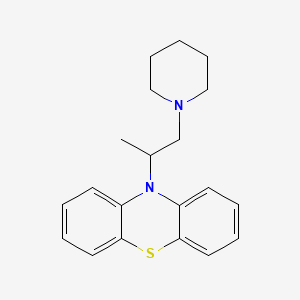
10-(3-Piperidino-2-propyl)phenothiazine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-Piperidino-2-propyl)phenothiazine sodium salt is a phenothiazine derivative belonging to the piperidine group. Phenothiazines are a class of compounds known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties . This compound is particularly noted for its sedative and weak antipsychotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Piperidino-2-propyl)phenothiazine sodium salt typically involves the reaction of phenothiazine with a piperidine derivative. One common method involves the nucleophilic substitution reaction of phenothiazine with 3-(2-propyl)piperidine under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
10-(3-Piperidino-2-propyl)phenothiazine sodium salt undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is a common reagent for oxidation reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is frequently used for reduction reactions.
Substitution: Sodium hydroxide in ethanol is often employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
10-(3-Piperidino-2-propyl)phenothiazine sodium salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 10-(3-Piperidino-2-propyl)phenothiazine sodium salt involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as a central adrenergic blocker, reducing pathologic arousal and affective tension in psychotic patients . The compound also exhibits anticholinergic, adrenolytic, and metabolic effects, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Periciazine: Another phenothiazine derivative with similar sedative and antipsychotic properties.
Perphenazine: A piperazinyl phenothiazine with greater behavioral potency.
Chlorpromazine: A widely used phenothiazine with strong antipsychotic effects.
Uniqueness
10-(3-Piperidino-2-propyl)phenothiazine sodium salt is unique due to its specific piperidine substitution, which imparts distinct pharmacological properties compared to other phenothiazine derivatives. Its combination of sedative and weak antipsychotic effects makes it particularly useful in managing residual hostility and impulsiveness in psychotic patients .
Propiedades
Número CAS |
73986-67-1 |
|---|---|
Fórmula molecular |
C20H24N2S |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
10-(1-piperidin-1-ylpropan-2-yl)phenothiazine |
InChI |
InChI=1S/C20H24N2S/c1-16(15-21-13-7-2-8-14-21)22-17-9-3-5-11-19(17)23-20-12-6-4-10-18(20)22/h3-6,9-12,16H,2,7-8,13-15H2,1H3 |
Clave InChI |
KAIHSNBGTARFNB-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


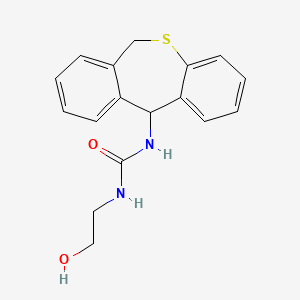
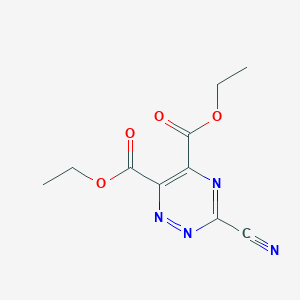
![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)

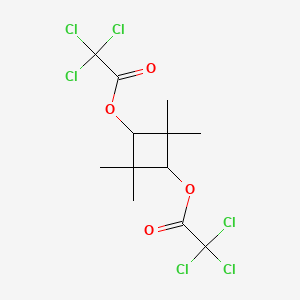
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)
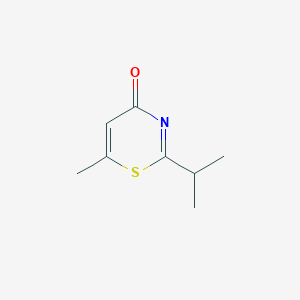

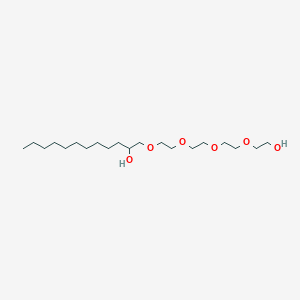
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)

